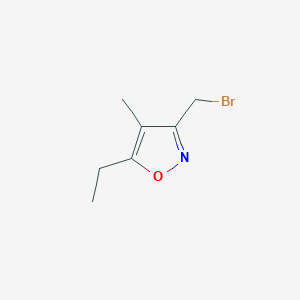![molecular formula C11H19NO3 B2553520 5-ニトロ-1-(フェニルスルホニル)-1H-ピロロ[2,3-b]ピリジン CAS No. 937012-11-8](/img/structure/B2553520.png)
5-ニトロ-1-(フェニルスルホニル)-1H-ピロロ[2,3-b]ピリジン
概要
説明
The compound “5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . The molecule also contains a nitro group (-NO2) and a phenylsulfonyl group (-PhSO2-) attached to the pyrrolopyridine core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution, condensation, or cyclization reactions . The nitro group and the phenylsulfonyl group can be introduced through electrophilic substitution or other types of functional group interconversion reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a bicyclic structure containing two nitrogen atoms . The nitro group is likely to contribute to the electron-deficient nature of the molecule, while the phenylsulfonyl group could add steric bulk and influence the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack . The phenylsulfonyl group could also participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group could increase the compound’s polarity and influence its solubility in different solvents .作用機序
The mechanism of action of 5-NPP is not fully understood. However, it is believed that the nitro group of 5-NPP may react with cellular proteins, leading to a variety of biochemical and physiological effects. In addition, the phenylsulfonyl group may also react with cellular proteins, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-NPP are not fully understood. However, it is believed that the nitro group of 5-NPP may react with cellular proteins, leading to a variety of biochemical and physiological effects. For example, 5-NPP has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. In addition, 5-NPP has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
実験室実験の利点と制限
5-NPP has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. In addition, it is a stable compound that is not easily degraded. However, 5-NPP is also a highly reactive compound and can cause adverse reactions when used in high concentrations or in the presence of other chemicals.
将来の方向性
The potential future directions for 5-NPP research are numerous. For example, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of 5-NPP. In addition, further research could be conducted to explore the potential therapeutic applications of 5-NPP, as well as to develop more efficient and cost-effective synthesis methods. Finally, further research could be conducted to explore the potential environmental impacts of 5-NPP.
科学的研究の応用
抗菌活性
5-ニトロ-1-(フェニルスルホニル)-1H-ピロロ[2,3-b]ピリジンなどの誘導体を含むピリジン化合物は、抗菌効果を示すことが実証されています。研究者らは、細菌、真菌、およびその他の病原体に対する薬剤としての可能性を探求してきました。 これらの化合物は、重要な細胞プロセスを阻害したり、特定の標的と相互作用したりすることで、微生物の増殖を阻害する可能性があります .
抗ウイルス特性
ウイルス感染症の対策の必要性から、ピリジン系分子は抗ウイルス活性について調査されてきました。ピリジン核の独特な形状は、多くの場合、複素環式化合物または有機基と組み合わされ、特定のウイルスタンパク質に対して選択性を発揮します。 研究者らは、これらの化合物の結合様式を分子ドッキング研究を通じて探求し、効果的な抗ウイルス薬を特定することを目指しています .
水溶解性の向上
ピリジンは塩基性が弱いため、水溶解性が限られています。しかし、ピリジン部分を薬物分子に組み込むことで、溶解性を向上させ、バイオアベイラビリティと薬物動態を向上させることができます。研究者らは、所望の薬理学的特性を維持しながら、水溶解性を最適化する戦略を探求しています。
要約すると、5-ニトロ-1-(フェニルスルホニル)-1H-ピロロ[2,3-b]ピリジンは、抗菌および抗ウイルス活性から抗炎症効果まで、さまざまな用途で有望です。 その独特の構造的特徴により、さらなる研究開発のための魅力的な候補となっています . 特定の側面についてより詳細な情報が必要な場合は、お気軽にお問い合わせください! 😊
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves the reaction of 5-nitro-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "5-nitro-1H-pyrrolo[2,3-b]pyridine", "Phenylsulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g. dichloromethane), add a base (e.g. triethylamine) and cool the solution to 0°C.", "Slowly add phenylsulfonyl chloride to the reaction mixture while maintaining the temperature at 0°C.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a solid." ] } | |
CAS番号 |
937012-11-8 |
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl 1-formylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)9-4-6-12(8-13)7-5-9/h8-9H,4-7H2,1-3H3 |
InChIキー |
GYHDETGEKBAAMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C=O |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

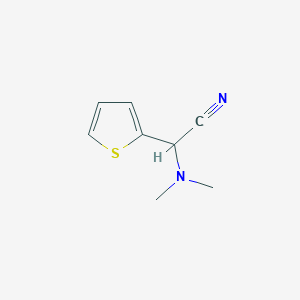
![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)
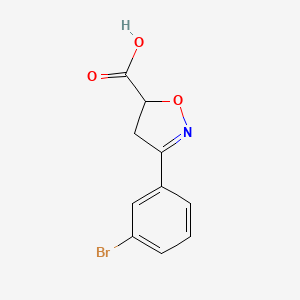
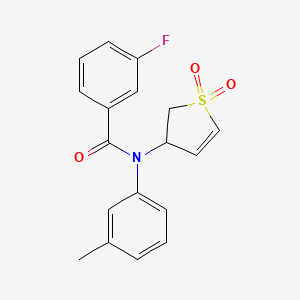
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)
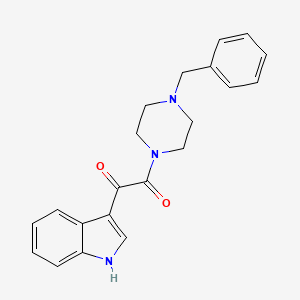

![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)
